2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
The compound 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde features a pyrazole core substituted with an isopropyl group at position 5, a thiophen-3-yl moiety at position 3, and an acetaldehyde chain at position 1. Pyrazole-thiophene hybrids are of significant interest in medicinal and agrochemical research due to their diverse bioactivity and structural versatility .
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)12-7-11(10-3-6-16-8-10)13-14(12)4-5-15/h3,5-9H,4H2,1-2H3 |
InChI Key |
OJNHZEAAASYDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Acetaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: 2-(5-isopropyl-3-(5-bromothiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde.
Scientific Research Applications
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Thiophene Frameworks
Compounds 7a and 7b from Molecules (2012) share a pyrazole-thiophene backbone but differ in functional groups. These derivatives, synthesized via reactions involving malononitrile or ethyl cyanoacetate, feature methanone groups instead of acetaldehyde . Key comparisons include:
| Property | Target Compound | 7a/7b (Methanone Derivatives) |
|---|---|---|
| Core Structure | Pyrazole + thiophene | Pyrazole + thiophene |
| Functional Group | Acetaldehyde (-CH₂CHO) | Methanone (-CO-) |
| Synthesis | Likely via nucleophilic substitution/condensation | 1,4-dioxane, triethylamine, sulfur, and nitriles |
| Reactivity | Aldehyde prone to oxidation/condensation | Ketone stable, less reactive |
| Potential Applications | Agrochemicals, pharmaceuticals | Anticancer/antimicrobial agents (inferred) |
The acetaldehyde group in the target compound may enhance its role as a precursor for Schiff bases or heterocyclic extensions, unlike the methanone-based derivatives .
Aldehyde-Containing Pheromone Analogs
The (Z)- and (E)-DMCHA isomers (cyclohexylidene acetaldehydes) from Chemoecology (2021) are structurally distinct but share the aldehyde functionality. These compounds act as pheromones in beetles, highlighting the biological relevance of aldehydes in semiochemical systems .
| Property | Target Compound | (Z/E)-DMCHA |
|---|---|---|
| Backbone | Pyrazole-thiophene | Cyclohexylidene |
| Aldehyde Position | Terminal (-CH₂CHO) | Conjugated to cyclohexene ring |
| Bioactivity | Undocumented (potential agrochemical use) | Pheromone activity in Anthonomus spp. |
| Stereochemical Effects | Not applicable (no double bond) | (Z/E)-isomerism critical for pheromone efficacy |
The target compound’s aldehyde group may confer volatility or receptor-binding properties akin to DMCHA, suggesting possible agrochemical applications .
Pyrazole-Containing Pharmaceuticals
The TRK kinase inhibitors described in Europäisches Patentblatt (2024) incorporate pyrazole and pyrazolo[1,5-a]pyrimidine moieties. While structurally distinct, they underscore pyrazole’s role in drug design :
| Property | Target Compound | TRK Inhibitors |
|---|---|---|
| Core Heterocycles | Pyrazole + thiophene | Pyrazole + pyrimidine |
| Functional Groups | Aldehyde | Fluorophenyl, pyrrolidine |
| Bioactivity | Undocumented | TRK kinase inhibition (anticancer) |
| Therapeutic Potential | Hypothetical (e.g., enzyme inhibition) | Clinically validated for cancer therapy |
The pyrazole ring in the target compound may facilitate interactions with biological targets, though its aldehyde group necessitates further stability studies for pharmaceutical use .
Biological Activity
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 250.32 g/mol. Its structure includes a pyrazole ring, an isopropyl group, and a thiophene moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 2098006-82-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The introduction of the thiophene group can be achieved through electrophilic aromatic substitution methods.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit key oncogenic pathways involved in cancer proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies on various cancer cell lines have demonstrated that pyrazole derivatives can induce apoptosis and exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been evaluated for their efficacy against a range of bacterial and fungal strains. Notably, some derivatives have shown potent activity against drug-resistant pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented in several studies. These compounds may inhibit inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that modulate cellular signaling pathways associated with cancer growth or inflammation. The presence of the thiophene group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
Several case studies highlight the biological significance of related pyrazole compounds:
- Anticancer Activity : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications in the pyrazole structure significantly increased antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
